molecular formula C21H23N3O3S2 B2867860 N-[(furan-2-yl)methyl]-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide CAS No. 496025-26-4

N-[(furan-2-yl)methyl]-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide

Cat. No.: B2867860
CAS No.: 496025-26-4
M. Wt: 429.55
InChI Key: CJNSFIDXGGHFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(furan-2-yl)methyl]-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide is a structurally complex heterocyclic compound featuring:

  • A sulfanyl acetamide backbone, enabling thiol-mediated interactions in biological systems .
  • An 8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-triene core, contributing to rigidity and stereochemical complexity.

This compound’s synthesis and structural validation likely employ crystallographic tools like SHELXL for refinement and structure validation protocols to confirm stereochemical accuracy .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-3-8-24-20(26)18-15-7-6-13(2)10-16(15)29-19(18)23-21(24)28-12-17(25)22-11-14-5-4-9-27-14/h3-5,9,13H,1,6-8,10-12H2,2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNSFIDXGGHFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NCC4=CC=CO4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Anti-Exudative Acetamide Derivatives

Compounds such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., compound 3.1 in ) share:

  • Furan and sulfanyl groups but lack the tricyclic core.
  • Anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
    Key Difference : The target compound’s tricyclic system may enhance metabolic stability but reduce solubility compared to simpler triazole-based analogs.

Heterocyclic Acetamides with Stereochemical Complexity

Compounds like N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () exhibit:

  • Chiral centers and bulky aromatic substituents , influencing receptor binding.
  • No sulfur or tricyclic motifs, limiting thiol-mediated interactions .

Functional Group and Bioactivity Comparison

Compound Name (Example) Molecular Weight* Key Functional Groups Bioactivity (Dose) Reference
Target Compound ~500–550 Furan, tricyclic thia-diaza, sulfanyl Under investigation
2-((4-Amino-5-(furan-2-yl)...acetamide ~350–400 Furan, triazole, sulfanyl Anti-exudative (10 mg/kg)
N-[Diphenylhexan-2-yl]acetamide () ~450–500 Dimethylphenoxy, chiral backbone Unreported

*Estimated based on structural similarity.

Findings :

  • The tricyclic thia-diaza system in the target compound may confer enhanced binding affinity to cysteine-rich targets (e.g., kinases or proteases) compared to mono- or bicyclic analogs .
  • Furan-containing analogs () show higher solubility but lower metabolic stability due to fewer steric hindrances .

Computational and Chemographic Comparisons

Graph-Based Structural Analysis

  • Graph comparison methods () reveal that the target compound’s tricyclic core places it in a sparsely populated region of chemical space, distinct from most NP-like compounds .
  • Lumping strategies () would classify it separately due to its unique reactivity profile .

Natural Product (NP) Similarity

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.